PHTPP-1304

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

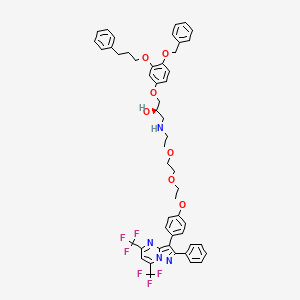

C51H50F6N4O7 |

|---|---|

分子量 |

945.0 g/mol |

IUPAC名 |

(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol |

InChI |

InChI=1S/C51H50F6N4O7/c52-50(53,54)45-32-46(51(55,56)57)61-49(59-45)47(48(60-61)39-16-8-3-9-17-39)38-18-20-41(21-19-38)65-30-29-64-28-27-63-26-24-58-33-40(62)35-67-42-22-23-43(68-34-37-13-6-2-7-14-37)44(31-42)66-25-10-15-36-11-4-1-5-12-36/h1-9,11-14,16-23,31-32,40,58,62H,10,15,24-30,33-35H2/t40-/m1/s1 |

InChIキー |

RFLBGKJLIDOOAA-RRHRGVEJSA-N |

異性体SMILES |

C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OC[C@@H](CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7 |

正規SMILES |

C1=CC=C(C=C1)CCCOC2=C(C=CC(=C2)OCC(CNCCOCCOCCOC3=CC=C(C=C3)C4=C5N=C(C=C(N5N=C4C6=CC=CC=C6)C(F)(F)F)C(F)(F)F)O)OCC7=CC=CC=C7 |

製品の起源 |

United States |

Foundational & Exploratory

The AUTOTAC PHTPP-1304: A Targeted Approach to Estrogen Receptor β Degradation

An In-depth Technical Guide on the Mechanism of Action of PHTPP-1304

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel Autophagy-Targeting Chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). This molecule represents a significant advancement in targeted protein degradation, leveraging the cellular autophagy pathway to eliminate its target protein, ERβ, which is implicated in the progression of various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Introduction: The AUTOTAC Platform

AUTOTACs are bifunctional molecules that hijack the cellular autophagy process to induce the degradation of specific target proteins. They consist of two key moieties: a ligand that binds to the target protein and a ligand that binds to an autophagy-related protein, typically p62/SQSTM1. This dual binding brings the target protein into proximity with the autophagic machinery, leading to its engulfment in an autophagosome and subsequent degradation upon fusion with a lysosome.

This compound is a derivative of PHTPP, a known selective ERβ antagonist.[1][2][3][4][5] By incorporating a p62-binding motif, this compound redirects ERβ for autophagic degradation, offering a powerful tool for studying ERβ function and a potential therapeutic strategy for ERβ-dependent diseases.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the induced degradation of ERβ via the autophagy pathway.[6][7] This process can be broken down into several key steps:

-

Binding to ERβ and p62: this compound, with its two distinct ligands, simultaneously binds to ERβ and the autophagy receptor protein p62.

-

Induction of p62 Oligomerization: This ternary complex formation induces the self-oligomerization of p62.[6]

-

Formation of p62+ERβ+ Puncta: The oligomerized p62, now bound to ERβ, forms distinct puncta within the cell. These puncta are indicative of the cargo being sequestered for autophagy.[6][7]

-

Autophagosome Sequestration: The p62-ERβ complexes are recognized and engulfed by forming autophagosomes.

-

Lysosomal Degradation: The autophagosomes fuse with lysosomes, and the enclosed ERβ is degraded by lysosomal hydrolases.

This mechanism is distinct from proteasome-mediated degradation, such as that induced by PROTACs (Proteolysis Targeting Chimeras).[6]

Signaling Pathway Diagram

Caption: Mechanism of this compound induced ERβ degradation via autophagy.

Downstream Signaling Consequences

By promoting the degradation of ERβ, this compound effectively inhibits its downstream signaling pathways. In estrogen-stimulated LNCaP cells, this compound at a concentration of 0.5 μM for 24 hours demonstrated a 10-fold more potent inhibitory effect on ERβ downstream signaling compared to its parent compound, PHTPP.[6] This includes the downregulation of key signaling nodes such as:

-

EGFR (Epidermal Growth Factor Receptor)

-

p-ERK/ERK (Phosphorylated/Total Extracellular Signal-regulated Kinase)

-

p-Akt/Akt (Phosphorylated/Total Protein Kinase B)

Downstream Signaling Pathway Diagram

Caption: Inhibition of ERβ downstream signaling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (ERβ Degradation) | HEK293T | ≈ 2 nM | [6][7] |

| ACHN Renal Carcinoma | < 100 nM | [6] | |

| MCF-7 Breast Cancer | < 100 nM | [6] | |

| IC₅₀ (Cytotoxicity) | ACHN Renal Carcinoma | 3.3 μM | [6] |

| Experiment | Conditions | Result | Reference |

| Inhibition of ERβ Downstream Signaling | 0.5 μM this compound, 24h, E2-stimulated LNCaP cells | 10-fold stronger inhibition than PHTPP alone | [6] |

| Induction of p62+ERβ+ Puncta | 0.5-10 μM, 24h, ACHN cells | Dose-dependent increase | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability Assay (AlamarBlue® Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁸ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01-100 μM) or vehicle control (e.g., DMSO, final concentration <0.01%). Include a positive control for cytotoxicity if desired.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

Reagent Addition: Add AlamarBlue® reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence or absorbance of the samples using a plate reader at the recommended wavelengths.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins in a sample.

-

Cell Lysis: After treatment with this compound and/or estrogen, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EGFR, p-ERK, ERK, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence for p62 and ERβ Puncta Formation

This method allows for the visualization of the subcellular localization of proteins.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with different concentrations of this compound for the desired time.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against p62 and ERβ overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Puncta will appear as bright, distinct dots within the cytoplasm.

Experimental Workflow Diagram

Caption: General workflow for characterizing the activity of this compound.

Conclusion

This compound is a potent and selective AUTOTAC that induces the degradation of ERβ through the autophagy pathway. Its mechanism of action involves the formation of a ternary complex with ERβ and p62, leading to p62 oligomerization and the sequestration of ERβ into autophagosomes for lysosomal degradation. This targeted degradation results in the potent inhibition of downstream pro-survival signaling pathways. The data and protocols presented in this guide provide a comprehensive understanding of this compound's function and a framework for future research and development in the field of targeted protein degradation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PHTPP | Estrogen -β receptor Antagonist | Hello Bio [hellobio.com]

- 4. PHTPP - Wikipedia [en.wikipedia.org]

- 5. PHTPP | ERβ inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

PHTPP-1304: A Technical Guide to a Novel Autophagy-Targeting Chimera for ERβ Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed to selectively induce the degradation of Estrogen Receptor β (ERβ), a protein implicated in various cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation. By harnessing the cell's natural autophagic machinery, this compound offers a promising new modality for targeted protein degradation, distinct from the more common proteasome-mediated approaches. This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging this innovative technology.

Introduction to this compound and AUTOTAC Technology

The field of targeted protein degradation has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." While proteolysis-targeting chimeras (PROTACs) have gained significant attention for their ability to hijack the ubiquitin-proteasome system, a new class of molecules, Autophagy-Targeting Chimeras (AUTOTACs), is expanding the scope of this approach. AUTOTACs redirect target proteins for degradation via the autophagy-lysosome pathway.

This compound is a first-in-class AUTOTAC that specifically targets ERβ for degradation. It is a bifunctional molecule comprising a ligand that binds to ERβ (based on the known ERβ antagonist PHTPP) and a ligand that engages the autophagy receptor protein p62/SQSTM1. This dual engagement triggers the selective engulfment of the ERβ-PHTPP-1304 complex into autophagosomes, which then fuse with lysosomes for degradation of the receptor.

Mechanism of Action

This compound's mechanism of action is a multi-step process that leverages the cellular autophagy pathway:

-

ERβ Binding: The PHTPP moiety of this compound selectively binds to the ligand-binding domain of ERβ.

-

p62 Recruitment and Oligomerization: The other end of this compound binds to the ZZ domain of p62, an autophagy receptor. This binding event is crucial as it induces the self-oligomerization of p62.

-

Cargo Sequestration: The oligomerized p62, now bound to the ERβ-PHTPP-1304 complex, acts as a scaffold to sequester the target protein into puncta within the cell.

-

Autophagosome Formation: The p62-ERβ clusters are recognized by the autophagic machinery, leading to the formation of a double-membraned autophagosome around the complex.

-

Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed contents, including ERβ, are degraded by lysosomal hydrolases.

This process is distinct from ubiquitination-dependent degradation and offers an alternative strategy for clearing target proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 (ERβ Degradation) | HEK293T | ≈ 2 nM | |

| ACHN (renal carcinoma) | < 100 nM | ||

| MCF-7 (breast cancer) | < 100 nM | ||

| IC50 (Cytotoxicity) | ACHN | 3.3 μM |

Table 1: In Vitro Efficacy of this compound

| Downstream Signaling Marker | Cell Line | Treatment | Effect | Reference |

| EGFR | LNCaP | 0.5 μM this compound (24h, E2-stimulated) | 10-fold stronger inhibition than PHTPP alone | |

| p-ERK/ERK | LNCaP | 0.5 μM this compound (24h, E2-stimulated) | 10-fold stronger inhibition than PHTPP alone | |

| p-Akt/Akt | LNCaP | 0.5 μM this compound (24h, E2-stimulated) | 10-fold stronger inhibition than PHTPP alone |

Table 2: Effect of this compound on Downstream Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Lines:

-

HEK293T (human embryonic kidney)

-

ACHN (human renal cell adenocarcinoma)

-

MCF-7 (human breast adenocarcinoma)

-

LNCaP (human prostate carcinoma)

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

This compound Treatment:

-

This compound is dissolved in DMSO to prepare a stock solution.

-

For experiments, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Western Blotting for ERβ Degradation

This protocol is used to quantify the degradation of ERβ protein following treatment with this compound.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-ERβ, mouse anti-GAPDH as a loading control) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature. Recommended dilutions are typically 1:5000 to 1:20,000.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize ERβ band intensity to the corresponding GAPDH band intensity.

-

In Vitro p62 Oligomerization Assay

This assay is used to confirm that this compound induces the self-oligomerization of p62.

-

Procedure:

-

Transfect HEK293T cells with a plasmid expressing tagged-p62 (e.g., GFP-p62).

-

After 24 hours, treat the cells with this compound at various concentrations for the desired duration.

-

Lyse the cells as described in the Western Blotting protocol.

-

Analyze the cell lysates by non-denaturing PAGE followed by Western blotting for the p62 tag to visualize oligomeric species. Alternatively, size-exclusion chromatography can be used to separate protein complexes.

-

Immunofluorescence for p62 and ERβ Puncta Formation

This method visualizes the co-localization of p62 and ERβ in cellular puncta, a key indicator of AUTOTAC activity.

-

Procedure:

-

Seed ACHN cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 0.5-10 μM for 24 hours). In some experiments, a lysosomal inhibitor like hydroxychloroquine (B89500) (HCQ) can be added to observe the accumulation of autophagosomes.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies against p62 and ERβ diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence or confocal microscope.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of this compound on cancer cells.

-

Procedure:

-

Seed LNCaP or ACHN cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

-

Procedure:

-

Seed ACHN cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile 200 μL pipette tip.

-

Gently wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. As an AUTOTAC, it provides a powerful tool for the selective removal of ERβ through the autophagy-lysosome pathway. The data presented in this guide demonstrate its high potency and efficacy in preclinical models. The detailed experimental protocols provided herein will enable researchers to further investigate the potential of this compound and the broader AUTOTAC platform for therapeutic development and as a tool for basic research. The continued exploration of this and other AUTOTAC molecules holds great promise for expanding the druggable proteome and developing novel treatments for a wide range of diseases.

An In-Depth Technical Guide to the Discovery and Synthesis of PHTPP-1304

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHTPP-1304 is a novel bifunctional small molecule known as an Autophagy-Targeting Chimera (AUTOTAC). It is designed for the targeted degradation of the Estrogen Receptor Beta (ERβ) protein, a key target in various cancers. This compound is composed of a high-affinity ERβ ligand, PHTPP, a flexible linker, and a p62/SQSTM1-binding moiety. By simultaneously engaging ERβ and the autophagy receptor p62, this compound induces the sequestration and subsequent degradation of ERβ through the autophagy-lysosome pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data.

Discovery and Rationale

The discovery of this compound is rooted in the development of the AUTOTAC platform, a chemical biology strategy for targeted protein degradation. This platform aims to overcome the limitations of traditional inhibitors by eliminating the entire target protein. The rationale for developing an ERβ-targeting AUTOTAC stems from the role of ERβ in the progression of certain cancers.

The design of this compound followed a logical workflow:

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting with the synthesis of the p62-binding ligand and its subsequent conjugation to the ERβ ligand via a linker. The following is a representative synthetic scheme based on the synthesis of similar AUTOTAC molecules.

Synthesis of the p62-binding ligand (YOK-1304) and Linker Conjugation

The synthesis of the p62-binding ligand and its attachment to a linker is a key step. While the exact multi-step synthesis of YOK-1304 is proprietary, a general scheme for conjugating a p62 ligand to a linker is presented below.

Detailed Synthesis Protocol

The detailed, step-by-step synthesis of this compound is described in the supplementary materials of Ji et al., Nature Communications, 2022. Researchers should refer to this primary literature for the precise reaction conditions, reagents, and purification methods.

Mechanism of Action

This compound functions by hijacking the cellular autophagy pathway to induce the degradation of ERβ. The proposed mechanism is as follows:

Quantitative Data

The biological activity of this compound has been characterized in various cell lines. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| DC50 | HEK293T | ≈ 2 nM | |

| ACHN | < 100 nM | ||

| MCF-7 | < 100 nM | ||

| IC50 (Cytotoxicity) | ACHN | 3.3 µM |

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of this compound to induce the self-oligomerization of p62.

Protocol:

-

Cell Lysate Preparation:

-

Culture HEK293T cells to 70-80% confluency in a 10 cm dish.

-

Treat cells with the desired concentration of this compound for 24 hours.

-

Wash cells twice with ice-cold PBS and lyse in 500 µL of NP-40 lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA pH 8.0, supplemented with fresh 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Non-reducing SDS-PAGE and Western Blot:

-

Mix 20-30 µg of protein lysate with 4X LDS sample buffer without reducing agents.

-

Do not boil the samples.

-

Load the samples onto a 4-12% Bis-Tris gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p62 (e.g., Abcam, ab56416, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using an ECL substrate and an imaging system. Oligomerized p62 will appear as high-molecular-weight bands.

-

ERβ Degradation Assay (Western Blot)

This assay quantifies the degradation of ERβ in cells treated with this compound.

Protocol:

-

Cell Treatment and Lysis:

-

Seed ACHN or MCF-7 cells in 6-well plates.

-

Treat cells with a dose-range of this compound for 24 hours.

-

Prepare cell lysates as described in section 5.1.1.

-

-

SDS-PAGE and Western Blot:

-

Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil at 95°C for 5-10 minutes.

-

Perform SDS-PAGE and protein transfer as described in section 5.1.2.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERβ (e.g., Thermo Fisher, PA1-310B, 1:1000 dilution) and a loading control antibody (e.g., β-actin, Cell Signaling Technology, #4970, 1:2000 dilution) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize and quantify the band intensities using densitometry software. Normalize the ERβ band intensity to the loading control.

-

p62 and ERβ Puncta Formation (Immunocytochemistry)

This assay visualizes the co-localization of p62 and ERβ in punctate structures within the cell, indicative of their sequestration into autophagosomes.

Protocol:

-

Cell Culture and Treatment:

-

Grow ACHN cells on sterile glass coverslips in 24-well plates.

-

Treat the cells with this compound at the desired concentrations for 24 hours. To observe the accumulation of autophagosomes, a lysosomal inhibitor such as bafilomycin A1 (100 nM) or hydroxychloroquine (B89500) (10 µM) can be added for the last 4-6 hours of incubation.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block the cells with 1% BSA in PBST for 30 minutes.

-

Incubate with primary antibodies against p62 (e.g., mouse anti-p62, SC-28359, 1:200) and ERβ (e.g., rabbit anti-ERβ, Abcam, ab3576, 1:250) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBST.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a confocal fluorescence microscope. Co-localized puncta will appear as yellow/orange dots in the merged image.

-

Conclusion

This compound is a potent and selective degrader of ERβ that operates through the AUTOTAC platform. Its discovery and characterization provide a valuable tool for studying the role of ERβ in health and disease and represent a promising strategy for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the field of targeted protein degradation.

PHTPP-1304: A Technical Guide to its Role in the Autophagy-Mediated Degradation of Estrogen Receptor β (ERβ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PHTPP-1304, a novel autophagy-targeting chimera (AUTOTAC), and its specific role in the degradation of Estrogen Receptor β (ERβ). We will explore its mechanism of action, differentiating it from canonical protein degradation pathways, and provide detailed experimental protocols and quantitative data for its application in research and development.

Introduction: A Novel Approach to Protein Degradation

Estrogen Receptor β (ERβ) is a ligand-activated transcription factor with distinct physiological roles from its counterpart, ERα. While ERα predominantly promotes growth in hormone-dependent cancers, ERβ often exhibits antitumor effects, making it an attractive therapeutic target.[1] Traditional strategies to modulate ERβ activity have focused on selective antagonists like PHTPP, which competitively block ligand binding.[2][3][4]

This compound represents a paradigm shift from simple antagonism to targeted protein elimination. It is a chimeric molecule built upon the selective ERβ antagonist PHTPP.[5][6] Unlike conventional antagonists, this compound is an AUTOTAC designed to hijack the cellular autophagy machinery to induce the specific degradation of the ERβ protein.[5] This guide will detail this unique mechanism, which operates independently of the well-established ubiquitin-proteasome pathway typically associated with nuclear receptor turnover.[5][7]

Quantitative Data Summary

The efficacy and characteristics of this compound and its parent compound, PHTPP, have been quantified across various cell-based assays. The following tables summarize the key data points for easy comparison.

Table 1: this compound Degradation Potency and Biological Activity

| Parameter | Value | Cell Line(s) | Notes |

|---|---|---|---|

| DC₅₀ (Degradation) | ≈ 2 nM | HEK293T | DC₅₀ is the concentration required to induce 50% degradation of the target protein.[5][6] |

| DC₅₀ (Degradation) | < 100 nM | ACHN (renal), MCF-7 (breast) | Demonstrates potent activity in relevant cancer cell lines.[5] |

| IC₅₀ (Cytotoxicity) | 3.3 µM | ACHN | Concentration required to inhibit cell growth by 50%.[5] |

| Puncta Formation | 0.5 - 10 µM (24h) | ACHN | Effective concentration range for inducing the formation of p62⁺/ERβ⁺ puncta, a hallmark of autophagic targeting.[5] |

| Downstream Signaling Inhibition | 0.5 µM (24h) | LNCaP (prostate) | Exhibits a 10-fold stronger inhibition of ERβ downstream signaling (EGFR, p-ERK/ERK, p-Akt/Akt) compared to PHTPP alone.[5] |

Table 2: PHTPP (Parent Compound) Selectivity

| Parameter | Value | Assay System | Notes |

|---|---|---|---|

| Selectivity | 36-fold for ERβ over ERα | Co-transfection assay (HEC-1 cells) | This high selectivity of the targeting moiety is crucial for the specific action of this compound.[2][3][8] |

| Activity | Full Antagonist | Co-transfection assay (HEC-1 cells) | Effectively blocks ERβ transcriptional activity.[2][9] |

Mechanism of Action: Hijacking the Autophagy Pathway

This compound induces ERβ degradation through a novel mechanism that leverages the cellular autophagy process, rather than the canonical ubiquitin-proteasome system.[5] As an AUTOTAC, it functions as a molecular bridge, simultaneously binding to ERβ via its PHTPP moiety and to the autophagy adapter protein p62 (also known as SQSTM1).[5]

The key steps in this pathway are:

-

Target Engagement: The PHTPP end of the chimera selectively binds to the ERβ protein within the cell.

-

p62 Recruitment and Oligomerization: The other end of this compound binds to p62. This binding event is designed to induce the self-oligomerization of p62.[5]

-

Puncta Formation: The induced p62 oligomers, now linked to ERβ, form distinct intracellular aggregates or "puncta". These structures are positive for both p62 and ERβ and are a key morphological indicator of this degradation pathway.[5]

-

Autophagosome Sequestration: The p62 aggregates are recognized and engulfed by forming autophagosomes, which are double-membraned vesicles that sequester cytoplasmic material destined for degradation.

-

Lysosomal Degradation: The autophagosome fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the entire contents, including the ERβ protein.

This mechanism provides a powerful and direct route to eliminate the target protein entirely, offering a more profound and sustained inhibition of its function compared to reversible antagonism.

Comparison: Autophagy vs. Ubiquitin-Proteasome Pathway

The standard pathway for the turnover of many nuclear receptors, including ERβ under certain conditions, is the Ubiquitin-Proteasome System (UPS).[1][7] Understanding the differences is crucial for appreciating the novelty of this compound.

-

Ubiquitin-Proteasome System (UPS): This pathway involves the "tagging" of target proteins with chains of a small protein called ubiquitin. This polyubiquitination mark is recognized by the proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides. For ERβ, specific phosphorylation events, such as on tyrosine 36 (Y36), can promote its ubiquitination and subsequent degradation by the proteasome.[1][10] This process is tightly linked to the receptor's transcriptional activity.[10]

-

This compound-Mediated Autophagy: This pathway does not rely on ubiquitination.[5] Instead, it physically links ERβ to the autophagy machinery via the p62 adapter. The degradation occurs within the lysosome, a distinct cellular organelle, and involves the breakdown of bulk material, not just a single protein.

Downstream Signaling Consequences

By eliminating the ERβ protein, this compound effectively shuts down all functions of the receptor, including its downstream signaling cascades. In estrogen (E2)-stimulated LNCaP prostate cancer cells, treatment with this compound leads to a potent inhibition of key pro-survival and proliferation pathways.[5] Specifically, it has been shown to reduce the levels of Epidermal Growth Factor Receptor (EGFR) and decrease the phosphorylation of crucial downstream kinases like ERK (p-ERK) and Akt (p-Akt).[5] This demonstrates that degrading ERβ has a profound impact on cellular signaling networks that are often dysregulated in cancer.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in a laboratory setting.

This protocol is used to quantify the reduction in ERβ protein levels following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., ACHN, MCF-7) at an appropriate density. Allow them to adhere overnight. Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for ERβ overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize ERβ levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀.

This method visualizes the co-localization of ERβ and p62 in intracellular puncta, confirming the AUTOTAC mechanism.

-

Cell Culture: Plate cells (e.g., ACHN) on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with this compound (e.g., 0.5 µM) and a vehicle control for 24 hours.[5]

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Co-incubate with primary antibodies against ERβ (e.g., rabbit anti-ERβ) and p62 (e.g., mouse anti-p62) in blocking buffer for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash cells and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour, protected from light.

-

Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Analyze images for the formation of distinct puncta and the co-localization (yellow signal in merged images) of ERβ (green) and p62 (red).

Conclusion and Future Directions

This compound is a pioneering chemical tool that induces the degradation of ERβ through a novel autophagy-mediated pathway. Its high potency and specific mechanism of action distinguish it from traditional ERβ antagonists.[5][6] By facilitating the complete removal of the ERβ protein, this compound offers a powerful method for studying ERβ function and serves as a proof-of-concept for the AUTOTAC platform in targeting nuclear receptors. For drug development professionals, this technology opens up new avenues for therapeutic intervention, particularly in oncology, where ERβ's role is complex and context-dependent. Future research will likely focus on optimizing the drug-like properties of AUTOTACs, exploring their in vivo efficacy, and expanding this degradation strategy to other challenging protein targets.

References

- 1. Tyrosine phosphorylation regulates ERβ ubiquitination, protein turnover, and inhibition of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PHTPP - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. amsbio.com [amsbio.com]

- 7. Proteasome-dependent degradation of the human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. adooq.com [adooq.com]

- 10. researchgate.net [researchgate.net]

PHTPP-1304: A Technical Guide to a Novel Autophagy-Targeting Chimera for Estrogen Receptor β Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHTPP-1304 is a novel chimeric molecule designed for the targeted degradation of Estrogen Receptor β (ERβ) through the cellular autophagy pathway. As an Autophagy-Targeting Chimera (AUTOTAC), this compound leverages a unique mechanism of action, inducing the self-oligomerization of the autophagy receptor p62 to selectively sequester and eliminate ERβ. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic molecule derived from PHTPP, a known selective ERβ antagonist. The chimeric structure of this compound incorporates a ligand for ERβ and a moiety that binds to the p62 protein, connected by a linker.

| Property | Value | Reference |

| Chemical Formula | C₅₁H₅₀F₆N₄O₇ | [1] |

| IUPAC Name | (2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-(benzyloxy)-3-(3-phenylpropoxy)phenoxy]propan-2-ol | [1] |

| Molecular Weight | 944.96 g/mol | |

| Appearance | Light yellow to yellow solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeted Degradation of ERβ via Autophagy

This compound functions as an AUTOTAC to induce the degradation of ERβ through the autophagy-lysosome pathway, a cellular process for the removal of damaged organelles and proteins. This mechanism is distinct from proteasome-mediated degradation often utilized by other targeted protein degraders like PROTACs.

The proposed mechanism involves a multi-step process:

-

Ternary Complex Formation: this compound simultaneously binds to ERβ and the autophagy receptor protein p62/SQSTM1, forming a ternary complex.

-

p62 Oligomerization: The binding of this compound to p62 induces a conformational change in p62, leading to its self-oligomerization.

-

Cargo Sequestration: The oligomerized p62, now bound to ERβ via this compound, effectively sequesters the ERβ cargo.

-

Autophagosome Recruitment: The p62 oligomers, laden with ERβ, are recognized by the core autophagy machinery, leading to their engulfment within a double-membraned vesicle called an autophagosome. This process involves the recruitment of key autophagy-related (ATG) proteins and the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, which is incorporated into the autophagosome membrane.

-

Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the enclosed ERβ.

Biological Activity and Properties

This compound exhibits potent and selective degradation of ERβ in various cell lines. Its activity has been characterized through several in vitro assays.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (ERβ Degradation) | HEK293T | ~2 nM | |

| DC₅₀ (ERβ Degradation) | ACHN Renal Carcinoma | < 100 nM | |

| DC₅₀ (ERβ Degradation) | MCF-7 Breast Cancer | < 100 nM | |

| IC₅₀ (Cytotoxicity) | ACHN Renal Carcinoma | 3.3 µM |

This compound has also been shown to effectively inhibit the migration of cancer cells and suppress downstream signaling pathways regulated by ERβ.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

ERβ Degradation Assay (Western Blot)

This protocol describes the quantification of ERβ protein levels following treatment with this compound using Western blotting.

Materials:

-

Cell lines (e.g., HEK293T, ACHN, MCF-7)

-

This compound

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERβ, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the ERβ signal to the loading control (β-actin). Calculate the DC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

Materials:

-

Cell line (e.g., ACHN)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Immunofluorescence for p62 and ERβ Colocalization

This protocol visualizes the colocalization of p62 and ERβ within cells upon treatment with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-p62, anti-ERβ

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound (e.g., 1 µM) for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with permeabilization buffer for 10 minutes.

-

Blocking and Antibody Incubation: Block with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Staining: Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence microscope.

-

Analysis: Analyze the images for the formation of puncta and the colocalization of p62 and ERβ signals.

Downstream Signaling

The degradation of ERβ by this compound is expected to impact downstream signaling pathways regulated by ERβ. This can be investigated by examining the phosphorylation status and expression levels of key signaling proteins.

Conclusion

This compound represents a promising chemical tool for the selective degradation of ERβ. Its unique AUTOTAC mechanism provides a powerful approach to study the function of ERβ and explore its therapeutic potential in various diseases, including cancer. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area.

References

AUTOTAC: A Technical Guide to Targeted Protein Degradation via Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that are refractory to traditional inhibition. The AUTOphagy-TArgeting Chimera (AUTOTAC) platform represents a significant advancement in this field, harnessing the cell's intrinsic autophagy-lysosome system to degrade a wide range of protein targets. Unlike proteasome-dependent degraders such as PROTACs, AUTOTACs can effectively eliminate aggregation-prone proteins and are independent of the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth overview of the AUTOTAC platform, including its mechanism of action, key experimental protocols for its evaluation, and a summary of its performance data.

The AUTOTAC Platform: Core Principles

AUTOTACs are bifunctional molecules engineered to simultaneously engage a protein of interest (POI) and the autophagy receptor protein p62/SQSTM1.[1][2] This ternary complex formation is the cornerstone of the AUTOTAC technology. An AUTOTAC molecule is comprised of three key components:

-

Target-Binding Ligand (TBL): A moiety that specifically recognizes and binds to the POI.

-

Autophagy-Targeting Ligand (ATL): A ligand designed to bind to the ZZ domain of the p62 protein.[2]

-

Linker: A chemical linker that connects the TBL and ATL, optimized for length and composition to facilitate the formation of a stable and productive ternary complex.

The mechanism of action of AUTOTACs circumvents the need for ubiquitination of the target protein.[3] Instead, it directly co-opts the autophagy machinery for target degradation.

Mechanism of Action: Hijacking the Autophagy Pathway

The AUTOTAC-mediated degradation of a target protein is a multi-step process that leverages the natural cellular process of macroautophagy.

-

Ternary Complex Formation: The AUTOTAC molecule brings the POI and the p62 protein into close proximity, forming a stable ternary complex.[4]

-

p62 Oligomerization and Activation: The binding of the AUTOTAC's ATL to the ZZ domain of p62 induces a conformational change in p62, leading to its self-oligomerization.[2][5] This oligomerization is a critical activation step.

-

Cargo Sequestration: The oligomerized p62, now bound to the POI via the AUTOTAC, effectively sequesters the target protein into larger aggregates.

-

Autophagosome Recruitment: The activated p62 oligomers, laden with the target cargo, interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane.[4]

-

Autophagosome Maturation and Lysosomal Fusion: The autophagosome engulfs the p62-AUTOTAC-POI complex. Subsequently, the autophagosome fuses with a lysosome to form an autolysosome.

-

Degradation: Within the acidic environment of the autolysosome, the engulfed cargo, including the target protein, is degraded by lysosomal hydrolases.

This direct engagement of the autophagy pathway allows AUTOTACs to degrade a broad range of substrates, including those that are resistant to proteasomal degradation.

Quantitative Performance of AUTOTACs

The efficacy of AUTOTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the performance of several published AUTOTAC molecules against various protein targets.

| AUTOTAC | Target Protein | Cell Line | DC50 | Dmax | Treatment Conditions | Reference |

| PHTPP-1304 | ERβ | HEK293T | ~2 nM | >90% | 24 hours | [2][4] |

| This compound | ERβ | ACHN | < 100 nM | >90% | 24 hours | [4] |

| This compound | ERβ | MCF-7 | < 100 nM | >90% | 24 hours | [4] |

| VinclozolinM2-2204 | Androgen Receptor (AR) | LNCaP | ~200 nM | >90% | 24 hours | [6] |

| Fumagilin-105 | MetAP2 | HEK293 | ~0.7 µM | Not Reported | 24 hours | [6] |

| Fumagilin-105 | MetAP2 | U87-MG | ~500 nM | >80% | 24 hours | [6] |

| PBA-1105 | Aggregated Tau | SH-SY5Y-TauP301L-GFP | ~100 nM (effective conc.) | Significant reduction | 24 hours | [1] |

| Anle138b-F105 | Aggregated Tau | Not Specified | Not Reported | Significant reduction | Not Specified | [2] |

Key Experimental Protocols

The validation and characterization of AUTOTACs involve a series of biochemical and cell-based assays to confirm their mechanism of action and degradation efficiency.

Triton X-100-Based Insoluble/Soluble Fractionation Assay

This assay is crucial for evaluating the degradation of aggregation-prone proteins.

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y-TauP301L-GFP) at a density of 1.2 × 10^6 cells/mL in a 6-well plate. After 24 hours, treat the cells with the AUTOTAC degrader (e.g., 100 nM), a negative control (e.g., DMSO), and autophagy inhibitors (e.g., 10 µM hydroxychloroquine) for 24 hours.[1]

-

Cell Lysis: Wash the cells with PBS and lyse them in a fractionation buffer containing 0.5% Triton X-100 on ice for 30 minutes.[1]

-

Separation of Fractions: Centrifuge the lysates at 16,000 x g for 10 minutes at 4°C. The supernatant contains the Triton X-100-soluble fraction, while the pellet represents the insoluble fraction.[1]

-

Analysis: Analyze both fractions by Western blotting to determine the levels of the target protein in each fraction. A successful AUTOTAC will show a reduction of the target protein in the insoluble fraction.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in total protein levels.

-

Sample Preparation: Treat cells with varying concentrations of the AUTOTAC for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

p62 Oligomerization Assay

This assay confirms the ability of an AUTOTAC to induce the key activation step of p62.

-

Cell Lysate Preparation: Prepare cell lysates from HEK293T cells.

-

Incubation: Incubate the cell lysates with the AUTOTAC compound at various concentrations for a specified time.[2]

-

Non-reducing SDS-PAGE: Analyze the samples by SDS-PAGE under non-reducing conditions to preserve protein oligomers.

-

Western Blotting: Perform a Western blot and probe for p62. An increase in high-molecular-weight p62 species indicates oligomerization.[5]

Immunofluorescence Microscopy for Co-localization

This technique visualizes the AUTOTAC-mediated co-localization of the target protein with autophagy markers.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the AUTOTAC.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.

-

Immunostaining: Incubate the cells with primary antibodies against the target protein and an autophagy marker (e.g., LC3 or p62).[7]

-

Secondary Antibody Staining: Use fluorescently labeled secondary antibodies to visualize the primary antibodies.

-

Imaging: Acquire images using a confocal microscope. Co-localization of the target protein with LC3 or p62 puncta provides visual evidence of autophagic targeting.

Visualizing the AUTOTAC Platform

Diagrams generated using Graphviz (DOT language) illustrate the core concepts and workflows of the AUTOTAC platform.

AUTOTAC Mechanism of Action

Caption: The AUTOTAC mechanism, from ternary complex formation to lysosomal degradation.

Experimental Workflow for AUTOTAC Validation

Caption: A typical experimental workflow for the validation of novel AUTOTAC molecules.

Conclusion and Future Directions

The AUTOTAC platform offers a powerful and versatile strategy for targeted protein degradation. Its ability to degrade traditionally "undruggable" targets, particularly protein aggregates implicated in neurodegenerative diseases, positions it as a highly promising therapeutic modality. The continued development of novel TBLs and the optimization of linker chemistry will undoubtedly expand the repertoire of proteins amenable to AUTOTAC-mediated degradation. For researchers and drug developers, the AUTOTAC platform provides a unique and potent tool to explore complex biology and to create novel therapeutics for a wide range of diseases.

References

- 1. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Oligomerization of p62 allows for selection of ubiquitinated cargo and isolation membrane during selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

The AUTOTAC PHTPP-1304: A Technical Guide to Its Mechanism and Effect on Autophagic Flux

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagic flux is the dynamic process of cellular degradation, essential for homeostasis and implicated in numerous disease states. Modulating this pathway with precision is a significant goal in drug development. PHTPP-1304 is a novel chemical probe that, instead of merely inhibiting or inducing autophagy non-specifically, hijacks the autophagy machinery for a targeted purpose. It is a first-in-class AUTOphagy-TArgeting Chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on protein degradation via autophagy, and the detailed experimental protocols required to assess its activity. We will explore how this compound converts its target-binding moiety, PHTPP—itself an autophagy inhibitor—into a potent, target-degrading chimeric molecule that enhances autophagic clearance.

The AUTOTAC Mechanism of this compound

The AUTOTAC platform represents a novel targeted protein degradation (TPD) strategy that utilizes the autophagy-lysosome system.[3][4] AUTOTACs are bifunctional molecules comprising a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL), joined by a chemical linker.[3][5]

In the case of this compound:

-

Target-Binding Ligand (TBL): The molecule utilizes PHTPP, a known selective antagonist for Estrogen Receptor β (ERβ).[6][7]

-

Autophagy-Targeting Ligand (ATL): The ATL moiety is a chemical mimic of an N-terminal arginine residue, designed to bind specifically to the ZZ domain of the autophagy receptor protein p62/SQSTM1.[3][4]

The mechanism proceeds as follows: this compound simultaneously binds to its protein of interest, ERβ, and to the p62 receptor.[4] This ternary complex formation induces a conformational change in the normally dormant p62, triggering its self-oligomerization.[2][6] These newly formed, target-laden p62 bodies are then recognized and sequestered by the forming autophagosome, ultimately leading to the fusion with a lysosome and the degradation of the entire complex, including ERβ.[3][8] This targeted degradation is highly efficient and operates independently of the ubiquitin-proteasome system.[2]

Quantitative Data: this compound Degradation Efficiency

This compound induces potent and specific degradation of its target, ERβ. The efficiency is typically measured as the half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein.

| Compound | Target Protein | Cell Line | DC50 Value | Citation(s) |

| This compound | Estrogen Receptor β (ERβ) | HEK293T | ~2 nM | [1][2][6] |

| This compound | Estrogen Receptor β (ERβ) | ACHN (Renal Carcinoma) | < 100 nM | [2] |

| This compound | Estrogen Receptor β (ERβ) | MCF-7 (Breast Cancer) | < 100 nM | [2] |

Context: The Contrasting Role of the Parent Compound, PHTPP

To fully appreciate the novelty of this compound, it is crucial to understand the function of its parent molecule, PHTPP. PHTPP, when not incorporated into an AUTOTAC chimera, is reported to act as an inhibitor of autophagic flux. The proposed mechanism involves the inhibition of Protein Phosphatase 2A (PP2A).[3] PP2A is a known positive regulator of autophagy that acts by dephosphorylating and activating the key autophagy initiation kinase, ULK1.[9] By inhibiting PP2A, PHTPP is believed to cause hyper-activation of mTORC1, a master negative regulator of autophagy, which in turn suppresses ULK1 activity and blocks the autophagic process.[3][9]

Key Experimental Protocols

Assessing the effect of this compound on autophagic flux requires specific and carefully controlled experiments. The two primary methods are Western Blot analysis of autophagy markers and immunofluorescence microscopy for puncta formation.

Autophagic Flux Measurement by Western Blot

This method quantifies the levels of key autophagy-related proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1. During autophagy, cytosolic LC3-I is lipidated to form LC3-II, which is recruited to the autophagosome membrane. The protein p62 is a cargo receptor that is itself degraded during the autophagic process. Therefore, an increase in autophagic flux is typically associated with an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels.

However, a blockage in lysosomal degradation can also lead to the accumulation of LC3-II and p62. To distinguish between autophagy induction and blockage, a lysosomal inhibitor (e.g., Bafilomycin A1 or Hydroxychloroquine) must be used. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a true increase in flux.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., ACHN, HEK293T) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). For flux measurement, a parallel set of wells should be co-treated with a lysosomal inhibitor like Hydroxychloroquine (10 µM) or Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.[6]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against LC3B (1:1000) and p62 (1:1000). A loading control (e.g., GAPDH or β-actin, 1:5000) is mandatory.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Immunofluorescence for Puncta Formation

This technique visualizes the subcellular localization of proteins involved in the AUTOTAC mechanism. For this compound, the key event is the formation of co-localized puncta containing both the target (ERβ) and the activated autophagy receptor (p62).[1][6]

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate to 60-80% confluency.

-

Treatment: Treat cells with this compound at various concentrations for the desired duration (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15-20 minutes.

-

-

Blocking and Staining:

-

Block with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against ERβ and p62 diluted in blocking buffer overnight at 4°C.

-

Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis: Visualize cells using a confocal fluorescence microscope. Quantify the number and co-localization of p62 and ERβ puncta per cell.[6]

Conclusion

This compound exemplifies a sophisticated chemical biology tool that leverages a deep understanding of the autophagy pathway for targeted therapeutic applications. By converting an ERβ antagonist into a specific ERβ degrader, the AUTOTAC platform provides a powerful method to eliminate proteins of interest that may be difficult to target with traditional inhibitors. The pronounced effect of this compound on inducing the autophagic flux of its target underscores its potential as both a research tool to probe ERβ biology and as a lead compound for developing novel therapeutics for ERβ-dependent diseases. Rigorous assessment of its activity through the detailed protocols outlined in this guide is essential for advancing its application in both academic and industrial research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Autophagy through TORC1 and mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PP2A blockade inhibits autophagy and causes intraneuronal accumulation of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The B56γ3-containing protein phosphatase 2A attenuates p70S6K-mediated negative feedback loop to enhance AKT-facilitated epithelial-mesenchymal transition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fine-Tuning of mTORC1-ULK1-PP2A Regulatory Triangle Is Crucial for Robust Autophagic Response upon Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PHTPP-1304 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHTPP-1304 is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of Estrogen Receptor β (ERβ). As a PHTPP-based molecule, it leverages the autophagy-lysosome pathway to induce the degradation of its target protein, offering a distinct mechanism from traditional inhibitors. This compound induces the self-oligomerization of p62, a key autophagy receptor, leading to the formation of p62-ERβ positive puncta and subsequent degradation of ERβ.[1][2][3] This document provides detailed protocols for the application of this compound in cell culture experiments, focusing on ERβ degradation, downstream signaling inhibition, and cell viability assessment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity in various cell lines.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (ERβ Degradation) | HEK293T | ~2 nM | [1][2][3] |

| DC₅₀ (ERβ Degradation) | ACHN (Renal Carcinoma) | < 100 nM | [1][3] |

| DC₅₀ (ERβ Degradation) | MCF-7 (Breast Cancer) | < 100 nM | [1][3] |

| IC₅₀ (Cytotoxicity) | ACHN (Renal Carcinoma) | 3.3 μM | [1][3] |

Table 1: Potency and Cytotoxicity of this compound

| Cell Line | Treatment | Effect | Reference |

| ACHN | 0.5-10 μM, 24 h | Dose-dependent formation of p62⁺ERβ⁺ puncta | [1][3] |

| LNCaP | 0.5 μM, 24 h (in E2-stimulated cells) | 10-fold stronger inhibition of ERβ downstream signaling (EGFR, p-ERK/ERK, p-Akt/Akt) compared to PHTPP alone | [1][3] |

Table 2: Cellular Effects of this compound Treatment

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.

Caption: Mechanism of this compound-induced ERβ degradation via autophagy.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing and treating adherent cancer cell lines (e.g., ACHN, MCF-7, LNCaP) with this compound.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Phosphate Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Cell culture flasks/plates.

Protocol:

-

Cell Seeding:

-

Grow cells to 80-90% confluency in a T75 flask.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed cells into appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for viability assays, or chamber slides for immunofluorescence) at a density that will allow them to reach 50-60% confluency on the day of treatment.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range for initial experiments is 0.01 to 10 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Western Blot for ERβ Degradation and Signaling Pathway Analysis

This protocol is designed to assess the degradation of ERβ and the phosphorylation status of downstream signaling proteins like Akt and ERK.

Materials:

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-ERβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Cell Lysis:

-

After treatment with this compound, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Immunofluorescence for p62 and ERβ Puncta Formation

This protocol allows for the visualization of this compound-induced p62 and ERβ colocalization in punctate structures.

Materials:

-

Chamber slides or coverslips.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibodies (e.g., rabbit anti-p62, mouse anti-ERβ).

-

Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594).

-

DAPI for nuclear staining.

-

Mounting medium.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on chamber slides or coverslips and treat with this compound as described in Protocol 1.

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-